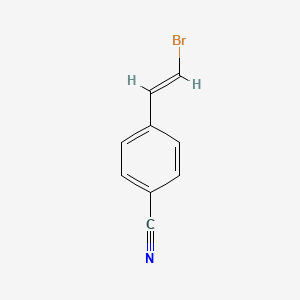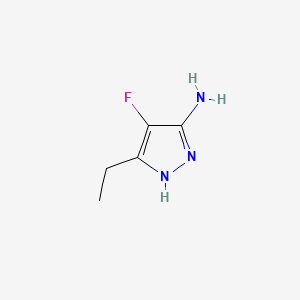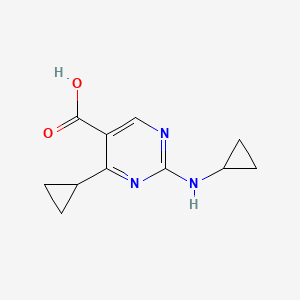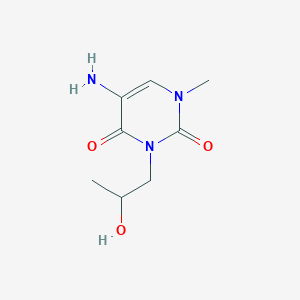
1-(2-Methylbutyl)-1h-indazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylbutyl)-1h-indazol-6-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indazole ring substituted with a 2-methylbutyl group and an amine group at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)-1h-indazol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indazole ring . The specific conditions for the synthesis of this compound would involve the use of 2-methylbutyl ketone and appropriate reaction conditions to introduce the amine group at the 6th position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-(2-Methylbutyl)-1h-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted indazole derivatives.
科学的研究の応用
1-(2-Methylbutyl)-1h-indazol-6-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in biological research.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(2-Methylbutyl)-1h-indazol-6-amine would depend on its specific biological activity. Generally, indazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-Methyl-1-butanol: A related compound with a similar 2-methylbutyl group but different functional groups.
Indazole derivatives: Other indazole compounds with different substituents at various positions on the indazole ring.
Uniqueness
1-(2-Methylbutyl)-1h-indazol-6-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other indazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C12H17N3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
1-(2-methylbutyl)indazol-6-amine |
InChI |
InChI=1S/C12H17N3/c1-3-9(2)8-15-12-6-11(13)5-4-10(12)7-14-15/h4-7,9H,3,8,13H2,1-2H3 |
InChIキー |
ZLFVVWXVHBPMPY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CN1C2=C(C=CC(=C2)N)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Difluoromethyl)sulfanyl]-5-nitropyridine](/img/structure/B13631455.png)
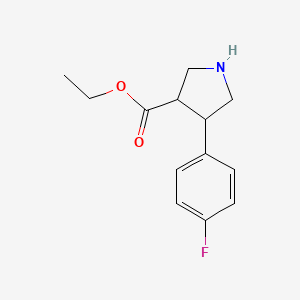

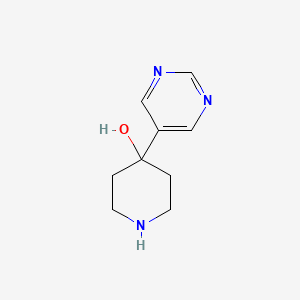
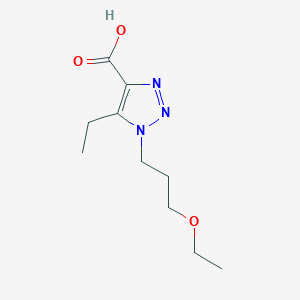
![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)
![Tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole](/img/structure/B13631506.png)
